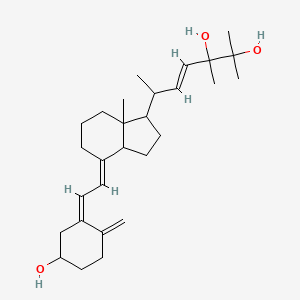

24,25-Dihydroxy Vitamin D2-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11- |

InChI Key |

BPEQZNMKGFTMQE-XIMRHTDJSA-N |

Isomeric SMILES |

CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O)C |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 24,25-Dihydroxy Vitamin D2-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 24,25-Dihydroxy Vitamin D2-d3. This deuterated analog of a key Vitamin D2 metabolite is a valuable tool for metabolic studies, serving as an internal standard in mass spectrometry-based quantification assays. This document outlines a detailed synthetic pathway, experimental protocols for characterization, and a summary of its biological context.

Introduction

Vitamin D2 (ergocalciferol) is a crucial nutrient primarily derived from plant sources and fortified foods.[1] Its metabolism is a tightly regulated process, leading to the formation of various hydroxylated metabolites.[2] The enzyme CYP24A1, a mitochondrial cytochrome P450 enzyme, plays a critical role in the catabolism of active Vitamin D metabolites.[2][3] One of the key products of this catabolic pathway is 24,25-dihydroxyvitamin D2, formed from the 24-hydroxylation of 25-hydroxyvitamin D2.[1] While historically considered an inactive metabolite destined for excretion, recent studies have suggested potential biological activities, including the induction of non-genomic, pro-inflammatory signaling pathways.[4][5]

The synthesis of deuterated standards, such as this compound, is essential for accurate quantification of endogenous levels of Vitamin D metabolites in biological matrices using isotope dilution mass spectrometry.[6][7] This guide details a synthetic approach and the analytical methods for the characterization of this important research compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable Vitamin D2 precursor. The key step for introducing the deuterium label is the reaction of a 25-keto-27-nor-vitamin D2 intermediate with a deuterated Grignard reagent. A similar strategy has been successfully employed for the synthesis of tritiated and deuterated Vitamin D3 analogs.[6][8]

Synthetic Workflow

The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis

Step 1: Oxidation of 25-hydroxyvitamin D2 to 25-keto-27-nor-vitamin D2

-

Dissolve 25-hydroxyvitamin D2 in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), in a controlled manner at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product using column chromatography to yield 25-keto-27-nor-vitamin D2.

Step 2: Grignard Reaction with Deuterated Methylmagnesium Bromide (CD3MgBr)

-

Dissolve the 25-keto-27-nor-vitamin D2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of d3-methylmagnesium bromide (CD3MgBr) in THF.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to obtain 25-hydroxy-26,27-d3-vitamin D2.

Step 3: Hydroxylation at C-24

-

The enzymatic hydroxylation at the C-24 position is carried out using a recombinant human CYP24A1 enzyme system.[4]

-

Incubate the 25-hydroxy-26,27-d3-vitamin D2 substrate with the partially purified human CYP24A1 in the presence of a suitable buffer and cofactors.

-

Monitor the formation of the dihydroxy product over time using HPLC.

Step 4: Purification

-

The final product, this compound, is purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).

-

A C18 column is typically used with a mobile phase gradient of methanol and water.

-

Collect the fraction corresponding to the desired product and verify its purity.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final compound and the incorporation of deuterium. The absence of the signal corresponding to the C-26 and C-27 methyl protons and the characteristic shifts in the ¹³C spectrum will confirm the successful deuteration.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H-6 | ~6.24 (d, J ≈ 11.2 Hz) | - | [9] |

| H-7 | ~5.69 (d, J ≈ 12.0 Hz) | - | [9] |

| H-19 (Z) | ~4.82 (s) | - | |

| H-19 (E) | ~5.05 (s) | - | |

| C-21 (CH3) | ~1.01 (d) | - | Reassigned chemical shift.[3] |

| C-28 (CH3) | ~0.90 (d) | - | Reassigned chemical shift.[3] |

| C-26/27 (CD3) | Absent | Altered (triplet) | Confirms deuteration. |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The data is based on literature values for the non-deuterated analog and predicted changes upon deuteration.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study its fragmentation pattern, which is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for its quantification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C28H41D3O3 | |

| Monoisotopic Mass | 431.3698 | |

| [M+H]⁺ (predicted) | 432.3776 | |

| Key Fragment Ions (predicted) | m/z corresponding to loss of water, side-chain cleavage. | The fragmentation pattern will be similar to the non-deuterated analog, with a +3 Da shift in fragments containing the deuterated methyl groups. |

| MRM Transition (DMEQ-TAD derivative) | 765.6 > 471.3 | Predicted based on d6-24,25(OH)2D3 and derivatization with DMEQ-TAD.[10][11] |

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification and the final purity assessment of the synthesized compound. A reversed-phase C18 column is typically employed.

Table 3: Typical HPLC and UPLC-MS/MS Conditions for Analysis

| Parameter | HPLC | UPLC-MS/MS |

| Column | C18 (e.g., YMC-Triart C18 ExRS, 5 µm)[12] | Phenyl-Hexyl (e.g., ACQUITY UPLC BEH Phenyl, 1.7 µm)[10][11] |

| Mobile Phase A | Water | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile | 2 mM Ammonium Acetate + 0.1% Formic Acid in Methanol |

| Gradient | Isocratic or Gradient | Gradient elution (e.g., 65% to 90% B over 5 min)[10][11] |

| Flow Rate | ~0.4-1.0 mL/min | ~0.4 mL/min |

| Detection | UV at 265 nm[12] | ESI Positive, MRM |

| Retention Time | Dependent on exact conditions | ~2.3 min (for 24,25(OH)2D3 derivative)[10][11] |

Biological Context and Signaling

Metabolic Pathway

24,25-Dihydroxy Vitamin D2 is a product of the catabolism of 25-hydroxyvitamin D2, a reaction catalyzed by the enzyme CYP24A1.[2] This enzyme is a key regulator of Vitamin D homeostasis, preventing the accumulation of excessive levels of active Vitamin D metabolites.[13] The expression of CYP24A1 is induced by the active form of Vitamin D, 1,25-dihydroxyvitamin D, creating a negative feedback loop.[13]

Potential Signaling Pathway

While primarily considered a catabolite, there is evidence that 24,25-dihydroxyvitamin D3 can elicit non-genomic signaling responses.[4] In HepG2 cells, it has been shown to induce a pro-inflammatory signaling cascade.[4][5] This pathway involves the activation of Protein Kinase C (PKC), which in turn activates downstream kinases such as JNK and ERK. This leads to the phosphorylation of c-jun and increased activity of the transcription factor AP-1, resulting in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8.[4][5]

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The detailed protocols and data summaries are intended to support researchers and drug development professionals in the use of this stable isotope-labeled standard for accurate quantification of Vitamin D metabolites. Further investigation into the potential biological roles of 24,25-dihydroxyvitamin D2 may reveal novel aspects of Vitamin D signaling and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. waters.com [waters.com]

- 12. Ergocalciferol - Wikipedia [en.wikipedia.org]

- 13. Regulation of 25-hydroxyvitamin D3-24-hydroxylase mRNA by 1,25-dihydroxyvitamin D3 and parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of 24,25-Dihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its metabolites are crucial regulators of various physiological processes. While the hormonal form, 1,25-dihydroxyvitamin D2, is well-studied, other metabolites are emerging as biologically significant molecules. This guide provides a comprehensive technical overview of the biological functions of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], a dihydroxylated metabolite of vitamin D2. Often considered a product of the vitamin D catabolic pathway, emerging evidence suggests that 24,25(OH)₂D₂ possesses distinct biological activities, particularly in the realms of bone and cartilage health, cancer, and immunomodulation. This document details its synthesis, metabolism, molecular mechanisms, and biological effects, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Synthesis and Metabolism

24,25-Dihydroxyvitamin D2 is a product of the sequential hydroxylation of vitamin D2. The metabolic pathway is initiated in the liver and completed in the kidneys and other target tissues.

Metabolic Pathway of Vitamin D2

Caption: Metabolic activation and catabolism of Vitamin D2.

The synthesis of 24,25(OH)₂D₂ occurs via the action of the enzyme 24-hydroxylase (CYP24A1) on its substrate, 25-hydroxyvitamin D2 (25(OH)D₂). CYP24A1 is a key enzyme in vitamin D catabolism and is transcriptionally regulated by 1,25-dihydroxyvitamin D, which induces its expression as a negative feedback mechanism to control the levels of the active hormone[1]. While vitamin D2 and D3 are metabolized similarly, differences in their side-chain structures can influence enzyme affinity and metabolic clearance[2]. Vitamin D2 metabolites, including 24,25(OH)₂D₂, generally exhibit lower binding affinity for the vitamin D binding protein (DBP), which can lead to a shorter circulating half-life compared to their D3 counterparts[2].

Molecular Mechanisms of Action

The biological effects of 24,25(OH)₂D₂ are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression[3]. However, evidence also points towards non-genomic signaling pathways.

Vitamin D Receptor (VDR) Binding Affinity

24,25(OH)₂D₂ exhibits a lower binding affinity for the VDR compared to the active hormonal form, 1,25-dihydroxyvitamin D3[4]. This is a key determinant of its biological potency.

| Compound | Relative Potency/Affinity | Source |

| 24(R),25-Dihydroxyvitamin D2 | 1.7 times less potent than 24(R),25-(OH)₂D₃ in displacing [³H]25OHD₃ from rat serum binding proteins. | [5] |

| 24-epi-1,25-Dihydroxyvitamin D2 | One-third as active as 1,25(OH)₂D₃ in binding to the chick intestinal receptor. | [6] |

| 1,25-Dihydroxyvitamin D2 | Equal affinity for VDR as 1,25-dihydroxyvitamin D3. | [6] |

| 25-Hydroxyvitamin D3 | 100- to 1,000-fold lower affinity for VDR than 1,25(OH)₂D₃. | [4] |

Genomic Signaling Pathway

Upon binding to the VDR, 24,25(OH)₂D₂ is thought to initiate a cascade of events similar to other VDR ligands, leading to the modulation of target gene transcription.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Ergocalciferol: A Technical Chronicle of the Discovery and Characterization of Vitamin D2 and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a crucial fat-soluble secosteroid, has a rich history intertwined with the prevention and cure of rickets. While Vitamin D3 (cholecalciferol) is endogenously synthesized in the skin upon sun exposure, Vitamin D2 (ergocalciferol) is derived from the plant sterol ergosterol.[1][2] This technical guide provides an in-depth exploration of the discovery and history of Vitamin D2 and its metabolites, focusing on the seminal experiments, key researchers, and the evolution of analytical techniques for their characterization. Quantitative data are summarized for comparative analysis, and detailed methodologies from pivotal studies are presented.

The Discovery of Vitamin D2 (Ergocalciferol)

The early 20th century saw a concerted effort to identify the dietary factor responsible for preventing rickets.[3] In the 1920s, it was established that irradiating certain foods with ultraviolet (UV) light could bestow them with anti-rachitic properties. This led to the hypothesis that a precursor substance, or "provitamin," was being converted into the active vitamin.

The breakthrough in identifying the plant-based anti-rachitic factor came from the work of Adolf Windaus and his colleagues in Germany.[4][5] They demonstrated that ergosterol, a sterol found in fungi and yeast, could be converted into a potent anti-rachitic substance upon UV irradiation.[4] Initially, a mixture of irradiated ergosterol products was termed "Vitamin D1".[6] However, further purification by a British group led by Askew and colleagues in 1931 successfully isolated and crystallized the pure active compound, which they named Vitamin D2, or ergocalciferol.[7][8] Windaus's group later confirmed this structure.[6] For his extensive work on sterols and their connection to vitamins, Adolf Windaus was awarded the Nobel Prize in Chemistry in 1928.[3][9]

The Metabolic Activation of Vitamin D2

It was soon realized that Vitamin D2 itself is a prohormone and requires metabolic activation to exert its biological effects.[10][11] This activation occurs through a two-step hydroxylation process, primarily in the liver and kidneys.

25-Hydroxylation: The First Activation Step

The initial and crucial step in the activation of Vitamin D2 is its hydroxylation at the carbon-25 position to form 25-hydroxyvitamin D2 (25(OH)D2), also known as ercalcidiol. This conversion primarily takes place in the liver.[2] The key enzyme responsible for this reaction is a cytochrome P450 enzyme, specifically CYP2R1.[2][12] While other enzymes like CYP27A1 can 25-hydroxylate Vitamin D3, they are less efficient with Vitamin D2 as a substrate.[2]

The isolation and identification of 25-hydroxycholecalciferol (25(OH)D3) from human plasma by Holick, DeLuca, and Avioli in 1972 provided the blueprint for understanding the metabolism of Vitamin D in general.[13] Subsequent research confirmed that a similar metabolic pathway exists for Vitamin D2.

1α-Hydroxylation: The Final Activation Step

The second hydroxylation occurs in the kidneys, where 25(OH)D2 is converted to its biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), or ercalcitriol.[2] This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1).[2][12] The synthesis of 1,25(OH)2D2 is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels.[12]

The isolation and identification of 1,25(OH)2D2 from an in vitro chick kidney mitochondrial system was a landmark achievement by Jones, Schnoes, and DeLuca in 1975.[11] This discovery solidified the understanding of the metabolic activation pathway of Vitamin D2.

Catabolism of Vitamin D2 Metabolites

The biological activity of Vitamin D2 metabolites is terminated through a catabolic pathway initiated by the enzyme 24-hydroxylase (CYP24A1).[2][12] This enzyme converts 25(OH)D2 and 1,25(OH)2D2 into 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) and 1,24,25-trihydroxyvitamin D2, respectively. These hydroxylated products have significantly lower biological activity and are eventually excreted.[8]

Quantitative Data on Vitamin D2 and its Metabolites

The following tables summarize key quantitative data related to Vitamin D2 and its metabolites, providing a basis for comparison with Vitamin D3.

Table 1: Binding Affinities of Vitamin D2 and D3 Metabolites

| Metabolite | Binding Protein | Relative Binding Affinity (Compared to D3 counterpart) | Reference(s) |

| 25-hydroxyvitamin D2 (25(OH)D2) | Vitamin D Binding Protein (DBP) | Lower | [1] |

| 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) | Vitamin D Receptor (VDR) | Approximately Equal | [14] |

| 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) | Vitamin D Binding Protein (DBP) | 1.7 times less potent than 24,25(OH)2D3 | [15] |

| 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) | Chick Intestinal Binding Receptor | 1.3 times less potent than 1,25(OH)2D3 | [15] |

Table 2: Comparative Potency and Serum Levels of Vitamin D2 and D3

| Parameter | Vitamin D2 | Vitamin D3 | Reference(s) |

| Potency in raising serum 25(OH)D | Less potent | More potent | [16][17] |

| Increase in Total 25(OH)D (50,000 IU twice weekly for 5 weeks) | +12.2 ng/mL | +27.6 ng/mL | [1] |

| Increase in Free 25(OH)D (50,000 IU twice weekly for 5 weeks) | +3.7 pg/mL | +6.2 pg/mL | [1] |

Experimental Protocols

Historical Method: Isolation of 1,25-dihydroxyvitamin D2 (Jones et al., 1975)

This protocol outlines the key steps used in the initial isolation of 1,25(OH)2D2, a pivotal experiment in understanding Vitamin D2 metabolism.[11]

-

In vitro Incubation: Rachitic chick kidney mitochondria were incubated with chemically synthesized [3α-³H]vitamin D2 of high specific activity.

-

Extraction: The incubation mixture was extracted with organic solvents to isolate the lipid-soluble metabolites.

-

Chromatographic Purification: The extract was subjected to multiple chromatographic steps for purification:

-

Sephadex LH-20 chromatography: This initial step separated the metabolites based on size and polarity.

-

Preparative high-pressure liquid chromatography (HPLC): Further purification was achieved using HPLC to isolate the polar metabolite fraction.

-

-

Identification: The purified metabolite was identified as 1,25-dihydroxyvitamin D2 using:

-

Mass spectrometry: To determine the molecular weight and fragmentation pattern.

-

Ultraviolet absorption spectrophotometry: To confirm the characteristic UV spectrum of the vitamin D triene system.

-

Specific derivative synthesis: To chemically modify the molecule and confirm its structure.

-

Modern Method: LC-MS/MS for Simultaneous Quantification of Vitamin D Metabolites

Modern analysis of Vitamin D metabolites relies heavily on the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on current methodologies.[18]

-

Sample Preparation:

-

Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent (e.g., acetonitrile) to release the vitamin D metabolites from binding proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is further purified using LLE (e.g., with hexane) or SPE to remove interfering substances.

-

-

Chromatographic Separation:

-

HPLC or UHPLC: The extracted sample is injected into an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 or other suitable reversed-phase column is used to separate the different vitamin D metabolites based on their polarity.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and methanol/acetonitrile) is used to elute the metabolites.

-

-

Mass Spectrometric Detection:

-

Ionization: The eluting compounds are ionized using a technique such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used for detection. The first quadrupole selects the precursor ion (the molecular ion of the specific metabolite), the second quadrupole fragments the ion, and the third quadrupole selects a specific product ion for quantification. This multiple reaction monitoring (MRM) provides high specificity.

-

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

Vitamin D2 Metabolic Pathway

The following diagram illustrates the key steps in the metabolic activation and catabolism of Vitamin D2.

Caption: Metabolic pathway of Vitamin D2 from its precursor to the active form and subsequent catabolism.

Genomic Signaling Pathway of 1,25-dihydroxyvitamin D2

The biologically active form of Vitamin D2, 1,25(OH)2D2, exerts its effects primarily through a genomic pathway by binding to the Vitamin D Receptor (VDR), a nuclear receptor.

Caption: Genomic signaling pathway of 1,25-dihydroxyvitamin D2 via the Vitamin D Receptor.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the quantitative analysis of Vitamin D2 metabolites in a biological sample using LC-MS/MS.

Caption: A typical experimental workflow for the analysis of Vitamin D2 metabolites by LC-MS/MS.

Conclusion

The discovery and characterization of Vitamin D2 and its metabolites represent a significant chapter in the history of nutritional biochemistry and endocrinology. From the initial isolation of ergocalciferol to the elucidation of its complex metabolic pathway and the development of highly sophisticated analytical techniques, our understanding of this essential nutrient has evolved dramatically. This technical guide provides a comprehensive overview for researchers and professionals in the field, highlighting the key scientific milestones and methodologies that have shaped our current knowledge. The continued investigation into the nuanced differences between Vitamin D2 and D3 metabolism remains an active area of research with important implications for public health and clinical practice.

References

- 1. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. Adolf Windaus - Wikipedia [en.wikipedia.org]

- 5. Adolf Otto Reinhold Windaus, Chemistry (1876 to 1959) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 6. researchgate.net [researchgate.net]

- 7. Ergocalciferol | C28H44O | CID 5280793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolation and identification of 24-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adolf Windaus | Nobel Prize, Lipids, Biochemist | Britannica [britannica.com]

- 10. 25-Hydroxycholecalciferol, the probable metabolically active form of vitamin D. Isolation, identification, and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and identification of 1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. open.metu.edu.tr [open.metu.edu.tr]

- 13. Isolation and identification of 25-hydroxycholecalciferol from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Relevance of 24,25-Dihydroxyergocalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Dihydroxyergocalciferol (24,25(OH)₂D₂) is a dihydroxylated metabolite of vitamin D₂. While historically considered an inactive byproduct of vitamin D metabolism, emerging evidence suggests it possesses unique physiological functions, particularly in the regulation of cartilage and bone homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂, with a focus on its biosynthesis, mechanism of action, and physiological roles. Due to a greater abundance of research on its vitamin D₃ counterpart, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), data from studies on the D₃ form are included for comparative purposes and to supplement areas where specific data for the D₂ form are lacking. This document is intended to be a resource for researchers and professionals in the fields of endocrinology, bone biology, and drug development.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium and phosphate homeostasis and bone health. The two major forms are vitamin D₂ (ergocalciferol), derived from plant sources, and vitamin D₃ (cholecalciferol), synthesized in the skin upon exposure to ultraviolet B radiation and also obtained from animal-based foods. Both forms are biologically inert and require two hydroxylation steps to become active. The first occurs in the liver, converting them to 25-hydroxyvitamin D₂ (25(OH)D₂) and 25-hydroxyvitamin D₃ (25(OH)D₃), the major circulating forms of vitamin D. The second hydroxylation, primarily in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D (calcitriol).

Alternatively, 25-hydroxyvitamin D can be hydroxylated by the enzyme 24-hydroxylase (CYP24A1), leading to the formation of 24,25-dihydroxyvitamin D. This was traditionally viewed as the initial step in the catabolic pathway to inactivate and excrete vitamin D metabolites. However, a growing body of evidence challenges this view, suggesting that 24,25-dihydroxyvitamin D, particularly 24,25(OH)₂D₃, has distinct biological activities, especially in the skeletal system. This guide will delve into the physiological relevance of 24,25-dihydroxyergocalciferol, exploring its synthesis, mechanisms of action, and potential therapeutic implications.

Biosynthesis and Metabolism

The metabolic pathway for vitamin D₂ mirrors that of vitamin D₃. Ergocalciferol is first hydroxylated in the liver to 25-hydroxyergocalciferol (25(OH)D₂). Subsequently, 25(OH)D₂ is a substrate for the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). This enzyme catalyzes the hydroxylation at the carbon-24 position, yielding 24,25-dihydroxyergocalciferol (24,25(OH)₂D₂).

The expression and activity of CYP24A1 are tightly regulated. Its transcription is induced by 1,25-dihydroxyvitamin D, creating a negative feedback loop that prevents excessive levels of the active hormone.[1] Parathyroid hormone (PTH) has been shown to inhibit CYP24A1 in the kidney, whereas fibroblast growth factor 23 (FGF23), calcium, and phosphate stimulate its activity.[2] This regulation is in direct contrast to the regulation of CYP27B1, highlighting the reciprocal control of the activation and catabolism of vitamin D metabolites.[2][3]

dot

Quantitative Data

Circulating Concentrations

The serum concentrations of 24,25(OH)₂D₃ are positively correlated with 25(OH)D₃ levels.[4] In healthy individuals, the concentration of 24,25(OH)₂D₃ is typically in the range of 1 to 5 ng/mL.[5] However, these levels are significantly affected by kidney function. Studies have shown that with declining estimated glomerular filtration rate (eGFR), there is a progressive decrease in serum 24,25(OH)₂D₃ concentrations.[4][5][6]

| eGFR (mL/min/1.73m²) | Mean Serum 24,25(OH)₂D₃ Concentration (ng/mL) |

| ≥ 60 | 3.6 |

| 45-59 | 3.2 |

| 30-44 | 2.6 |

| 15-29 | 2.6 |

| < 15 | 1.7 |

| Table 1: Mean serum 24,25(OH)₂D₃ concentrations in relation to eGFR. Data from a study of participants with chronic kidney disease.[5] |

Binding Affinities

24,25-dihydroxyvitamin D metabolites exhibit a lower binding affinity for the vitamin D receptor (VDR) compared to 1,25-dihydroxyvitamin D. The binding of 24,25(OH)₂D₃ to the VDR is weak, and the D₂ form, 24,25(OH)₂D₂, is even less potent in displacing radiolabeled 1,25(OH)₂D₃ from the chick intestinal VDR.[7]

| Compound | Relative Potency (vs. 24,25(OH)₂D₃) |

| 24(R),25-Dihydroxycholecalciferol (24,25(OH)₂D₃) | 1.0 |

| 24(R),25-Dihydroxyergocalciferol (24,25(OH)₂D₂) | 0.59 |

| Table 2: Relative potency of 24,25(OH)₂D₂ compared to 24,25(OH)₂D₃ in displacing radiolabeled 25(OH)D₃ from rat serum binding proteins.[7] |

Physiological Functions and Mechanisms of Action

Role in Cartilage and Bone

A significant body of research points to a specific role for 24,25-dihydroxyvitamin D in the regulation of cartilage and endochondral bone formation. Unlike 1,25(OH)₂D₃, which primarily acts on more mature growth zone chondrocytes, 24,25(OH)₂D₃ specifically targets resting zone chondrocytes, promoting their differentiation and maturation.[8][9] This suggests a coordinated action of vitamin D metabolites in the process of bone development. In vitro studies have shown that 24,25(OH)₂D₃ stimulates the synthesis of proteoglycans in cartilage cells.[10][11]

The mechanism of action in chondrocytes appears to be mediated through both genomic and non-genomic pathways.

In resting zone chondrocytes, 24,25(OH)₂D₃ initiates a rapid, membrane-associated signaling cascade.[8] This pathway is distinct from that activated by 1,25(OH)₂D₃ in growth zone chondrocytes.[12]

dot

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Estimated GFR and circulating 24,25-dihydroxyvitamin D3 concentration: a participant-level analysis of 5 cohort studies and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of vitamin D2 and D3 supplements on 25-hydroxyvitamin D level are dose, sex, and time dependent: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the Effect of Daily Vitamin D2 and Vitamin D3 Supplementation on Serum 25-Hydroxyvitamin D Concentration (Total 25(OH)D, 25(OH)D2, and 25(OH)D3) and Importance of Body Mass Index: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vitro production and activity of 24, 25-dihydroxycholecalciferol in cartilage and calvarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Centennial Collection of VDR Ligands: Metabolites, Analogs, Hybrids and Non-Secosteroidal Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 24,25-Dihydroxyvitamin D2

Clarification Regarding "24,25-Dihydroxy Vitamin D2-d3"

It is important to clarify the terminology "this compound". The "-d3" suffix typically denotes a deuterated form of the molecule, where three hydrogen atoms have been replaced with deuterium. Deuterated compounds are commonly used as internal standards in analytical chemistry, particularly in mass spectrometry, for accurate quantification of the non-deuterated analyte. As such, the deuterated molecule itself is not administered for therapeutic or biological effect, and thus does not have a "mechanism of action" in the traditional sense.

This guide will, therefore, focus on the mechanism of action of the non-deuterated 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) , as this is the biologically relevant compound. We will address the known biological activities and signaling pathways associated with this and its more studied counterpart, 24,25-dihydroxyvitamin D3.

Introduction

Vitamin D metabolism is a complex process involving multiple hydroxylation steps to produce a range of metabolites with varying biological activities. While 1,25-dihydroxyvitamin D is the most biologically active form, other metabolites, such as 24,25-dihydroxyvitamin D, are also subjects of ongoing research to elucidate their physiological roles. 24,25-dihydroxyvitamin D₂ (ergocalciferol derivative) and 24,25-dihydroxyvitamin D₃ (cholecalciferol derivative) are produced from their respective 25-hydroxyvitamin D precursors by the action of the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase).[1] Historically considered an inactive catabolite destined for excretion, emerging evidence suggests that 24,25(OH)₂D may possess distinct biological functions, including the modulation of 1,25(OH)₂D₃'s effects and participation in non-genomic signaling pathways.[2][3]

Core Mechanism of Action

The precise mechanism of action for 24,25(OH)₂D₂ is not as well-defined as that of 1,25(OH)₂D. However, research, primarily on the D3 form, points towards two main modes of action: modulation of 1,25(OH)₂D₃ signaling and induction of rapid, non-genomic responses.

Modulation of 1,25-Dihydroxyvitamin D₃ Activity

One of the proposed roles for 24,25(OH)₂D₃ is to act as a negative regulator of the actions of 1,25(OH)₂D₃, particularly in tissues like the intestine.[2] This inhibitory effect is thought to be mediated through a non-genomic pathway involving the production of reactive oxygen species (ROS).

Specifically, 24,25(OH)₂D₃ has been shown to bind to the enzyme catalase, leading to a decrease in its activity.[2] This results in an increase in intracellular hydrogen peroxide (H₂O₂) levels. The elevated H₂O₂ can then modulate the activity of other signaling proteins. One such target is the 1,25D₃-MARRS (Membrane Associated, Rapid Response Steroid-binding) protein (also known as ERp57), which is involved in the rapid, non-genomic responses to 1,25(OH)₂D₃.[2] The increased oxidative stress can reduce the binding of 1,25(OH)₂D₃ to the MARRS protein, thereby inhibiting its downstream signaling effects, such as the stimulation of phosphate uptake in intestinal cells.[2]

Induction of Pro-inflammatory Signaling

In certain cell types, such as the human hepatoma cell line HepG2, 24,25(OH)₂D₃ has been demonstrated to elicit pro-inflammatory responses.[3] This signaling cascade is rapid and non-genomic, indicating it does not involve the classical nuclear vitamin D receptor (VDR) pathway.

The proposed pathway involves the activation of Protein Kinase Cα (PKCα).[3] Activated PKCα can then trigger downstream MAP kinase pathways, including c-Jun N-terminal kinase 1 (JNK1) and extracellular signal-regulated kinase 1/2 (ERK1/2).[3] The activation of these kinases culminates in the phosphorylation of c-Jun and an increase in the transcriptional activity of Activator Protein-1 (AP-1).[3] This, in turn, leads to the increased expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[3] This pathway may also have implications for lipid metabolism, as it has been shown to suppress apolipoprotein A-I (apo A-I) gene expression.[3]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| 24,25(OH)₂D₃-induced Kinase Activation in HepG2 cells (50 nM for 1-3h) | [3] | ||

| PKCα activity | Induced | HepG2 cells | [3] |

| JNK1 activity | Induced | HepG2 cells | [3] |

| ERK1/2 activity | Induced | HepG2 cells | [3] |

| Effect of 24,25(OH)₂D₃ on Gene Expression in HepG2 cells | [3] | ||

| Peroxisome proliferator-activated receptor alpha (PPARα) expression | Decreased | HepG2 cells | [3] |

| Retinoid-X-receptor alpha (RXRα) expression | Decreased | HepG2 cells | [3] |

| IL-1β expression | Increased | HepG2 cells | [3] |

| IL-6 expression | Increased | HepG2 cells | [3] |

| IL-8 expression | Increased | HepG2 cells | [3] |

| Apolipoprotein A-I (apo A-I) promoter activity | Repressed | HepG2 cells | [3] |

| Effect of 24,25(OH)₂D₃ on 1,25(OH)₂D₃ Binding | [2] | ||

| [³H]1,25(OH)₂D₃ binding to 1,25D₃-MARRS protein (10-20 min incubation) | Reduced | Isolated enterocytes | [2] |

| [³H]1,25(OH)₂D₃ binding to VDR (10-20 min incubation) | No change | Isolated enterocytes | [2] |

Experimental Protocols

Key Experimental Methodologies

1. Assessment of Kinase Activity in HepG2 Cells (as described in Boyan et al., 2012)

-

Cell Culture: HepG2 cells are maintained in appropriate culture medium and conditions.

-

Treatment: Cells are treated with 50 nM 24,25(OH)₂D₃ for time points ranging from 1 to 3 hours.

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Kinase Assays:

-

PKCα Activity: Measured using a non-radioactive PKC assay kit, which typically involves the phosphorylation of a specific substrate peptide by immunoprecipitated PKCα.

-

JNK1 and ERK1/2 Activity: Assessed by Western blot analysis using antibodies specific for the phosphorylated (active) forms of JNK and ERK. Total JNK and ERK levels are also measured as loading controls.

-

2. Analysis of Gene Expression (as described in Boyan et al., 2012)

-

RNA Isolation: Total RNA is extracted from treated and control HepG2 cells using a standard method like TRIzol reagent.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse transcription of RNA to cDNA is performed.

-

qRT-PCR is carried out using gene-specific primers for PPARα, RXRα, IL-1β, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Promoter Activity Assays:

-

HepG2 cells are transiently transfected with a luciferase reporter construct containing the apo A-I promoter.

-

Following transfection, cells are treated with 24,25(OH)₂D₃.

-

Luciferase activity is measured and normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to determine promoter activity.

-

3. Radioligand Binding Assays (as described in Nemere et al., 2006)

-

Cell/Tissue Preparation: Isolated enterocytes or other relevant cell types are used.

-

Incubation: Cells are incubated with [³H]-labeled 1,25(OH)₂D₃ in the presence or absence of unlabeled 24,25(OH)₂D₃ for specified time periods (e.g., 10-20 minutes).

-

Separation of Bound and Free Ligand: Cell membranes (for MARRS protein) and nuclear extracts (for VDR) are prepared. Bound [³H]1,25(OH)₂D₃ is separated from free ligand using a technique like filtration or precipitation.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

Mandatory Visualization

Caption: Pro-inflammatory signaling cascade of 24,25(OH)₂D₃ in hepatocytes.

Caption: Workflow for assessing 24,25(OH)₂D₃-induced kinase activity.

Caption: Inhibition of 1,25(OH)₂D₃ rapid responses by 24,25(OH)₂D₃.

References

- 1. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 2. Mechanism of 24,25-dihydroxyvitamin D3-mediated inhibition of rapid, 1,25-dihydroxyvitamin D3-induced responses: role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In Vitro Studies with 24,25-Dihydroxy Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the foundational in vitro research concerning 24,25-Dihydroxy Vitamin D2 (24,25(OH)₂D₂). It details the metabolic context, mechanism of action, and specific cellular effects of this Vitamin D metabolite, with a focus on presenting quantitative data and detailed experimental methodologies for scientific and research applications.

Introduction: Metabolism and Biological Context

Vitamin D, in its D₂ (ergocalciferol) and D₃ (cholecalciferol) forms, is a prohormone essential for mineral homeostasis and skeletal health. Its biological activity is contingent upon a series of hydroxylation steps. The initial conversion occurs in the liver, where Vitamin D is hydroxylated to form 25-hydroxyvitamin D (25(OH)D), the primary circulating form and key indicator of an individual's Vitamin D status.[1][2]

Subsequently, 25(OH)D undergoes a critical hydroxylation in the kidneys and other tissues. This step is catalyzed by two principal enzymes:

-

1α-hydroxylase (CYP27B1): This enzyme converts 25(OH)D to 1,25-dihydroxyvitamin D (1,25(OH)₂D), the most biologically active form of Vitamin D, which functions as a potent nuclear hormone.[1][3]

-

24-hydroxylase (CYP24A1): This enzyme converts 25(OH)D into 24,25-dihydroxyvitamin D (24,25(OH)₂D).[1][4] This pathway is traditionally viewed as a catabolic or inactivation route, converting both 25(OH)D and 1,25(OH)₂D into metabolites destined for excretion.[4][5][6]

However, emerging research, particularly in the context of cartilage and bone development, suggests that 24,25(OH)₂D may possess specific biological functions distinct from its role as an inactive byproduct. This guide focuses on the in vitro evidence pertaining to the D₂ form of this metabolite.

Mechanism of Action: Receptor Binding

The primary mechanism of action for active Vitamin D metabolites is through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that heterodimerizes with the Retinoid X Receptor (RXR) to regulate gene expression.[1][5] The binding affinity of various metabolites to the VDR largely dictates their biological potency.

While 1,25(OH)₂D is the high-affinity ligand for the VDR (KD ≈ 0.1 nM), its precursor, 25(OH)D, exhibits an affinity that is 100- to 1,000-fold lower.[3] Data specifically for 24,25(OH)₂D₂ is limited, but studies on related compounds provide context. For instance, 24(R),25-dihydroxyergocalciferol (24,25-(OH)₂D₂) was found to be 1.7 times less potent than its D₃ counterpart in displacing radiolabeled 25(OH)D₃ from rat serum Vitamin D Binding Protein (DBP), which is distinct from the VDR.[7] This suggests potential differences in transport and bioavailability between the D₂ and D₃ forms. The relatively lower binding affinity of 24,25(OH)₂D₂ for the VDR compared to 1,25(OH)₂D₂ is a key reason it has been considered an inactive metabolite.

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 7. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of 24,25-Dihydroxyvitamin D2 to the Vitamin D Receptor (VDR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) for the Vitamin D Receptor (VDR), alongside detailed experimental methodologies and a review of the associated signaling pathways. While precise quantitative binding data for 24,25(OH)₂D₂ is limited in publicly available literature, this document synthesizes existing knowledge on related vitamin D metabolites to offer a comparative understanding.

Quantitative Analysis of VDR Binding Affinity

The binding affinity of vitamin D metabolites to the VDR is a critical determinant of their biological activity. This affinity is typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Available data on the binding of various vitamin D metabolites to the VDR is summarized below. It is important to note the absence of specific Kd, Ki, or IC50 values for 24,25-Dihydroxyvitamin D2 in the reviewed literature. The data presented offers a comparative perspective on the binding potencies of different forms of vitamin D.

| Compound | Receptor/Binding Protein | Relative Potency/Affinity | Quantitative Data (Kd, Ki, IC50) | Source |

| 24(R),25-Dihydroxyvitamin D2 | Rat serum binding proteins | 1.7 times less potent than 24(R),25-(OH)₂D₃ in displacing [³H]25OHD₃ | Not Available | [1] |

| 1,25-Dihydroxyvitamin D2 | Chick intestinal VDR | 1.3 times less potent than 1,25-(OH)₂D₃ in displacing [³H]1,25-(OH)₂D₃ | Not Available | [1] |

| 1,25-Dihydroxyvitamin D3 | Human VDR | High affinity | Kd = 0.1 nM | [2] |

| 25-Hydroxyvitamin D3 | Human VDR | 100- to 1,000-fold lower affinity than 1,25-(OH)₂D₃ | Not Available | [2] |

| 1,25-Dihydroxyvitamin D2 | VDR from various tissues | Equal affinity to 1,25-(OH)₂D₃ | Not Available | [3] |

Experimental Protocols

The determination of binding affinity for VDR ligands is primarily achieved through competitive binding assays. The following is a generalized protocol for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay for VDR

Objective: To determine the affinity (Ki or IC50) of a test compound (e.g., 24,25-Dihydroxyvitamin D2) for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from cells expressing VDR (e.g., T-47D breast cancer cells)[3].

-

Radioligand: Tritiated 1,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) with high specific activity.

-

Test Compound: 24,25-Dihydroxyvitamin D2, serially diluted.

-

Unlabeled Ligand (for non-specific binding): A high concentration of unlabeled 1,25-dihydroxyvitamin D3.

-

Assay Buffer: e.g., Tris-HCl buffer containing EDTA, DTT, and potassium chloride.

-

Separation Method: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled ligand in the assay buffer.

-

Incubation: In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, a fixed concentration of [³H]-1,25(OH)₂D₃, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation: Add hydroxylapatite slurry to each tube, incubate briefly, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Alternatively, filter the incubation mixture through glass fiber filters using a cell harvester.

-

Washing: Wash the pellets or filters with cold assay buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the pellets or filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

VDR Signaling Pathways and Experimental Workflow

The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately regulate gene expression. The following diagrams illustrate the canonical VDR signaling pathway and the workflow of a competitive binding assay.

References

The Pharmacokinetics and Metabolism of Deuterated Vitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a crucial prohormone for calcium homeostasis and bone metabolism, exists in two primary forms: Vitamin D3 (cholecalciferol) and Vitamin D2 (ergocalciferol). While both forms are metabolized to the active hormone, 1,25-dihydroxyvitamin D, differences in their metabolic pathways and pharmacokinetic profiles have been a subject of ongoing research. The use of deuterated forms of Vitamin D2, such as ergocalciferol-d3 or -d6, has become an invaluable tool in these investigations. The substitution of hydrogen with deuterium atoms allows for the sensitive and specific tracing of the molecule and its metabolites in biological systems, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and metabolism of deuterated Vitamin D2, compiling available quantitative data and detailing relevant experimental methodologies.

It is important to note that while the use of deuterated Vitamin D2 as an internal standard and tracer is well-documented, comprehensive pharmacokinetic data specifically for deuterated ergocalciferol in humans is limited in the publicly available literature. Therefore, this guide will utilize data from studies on non-deuterated ergocalciferol as a proxy to provide a thorough understanding of its expected behavior, with the acknowledgment of this substitution.

Metabolism of Vitamin D2

The metabolic activation of Vitamin D2 is a two-step enzymatic process occurring primarily in the liver and kidneys.

-

25-Hydroxylation: In the liver, ergocalciferol is hydroxylated at the carbon-25 position by the enzyme CYP2R1 and to a lesser extent by CYP27A1, to form 25-hydroxyvitamin D2 (25(OH)D2), also known as ercalcidiol.[1][2] This is the major circulating form of Vitamin D2 and is commonly used to assess a person's Vitamin D status.

-

1α-Hydroxylation: Subsequently, in the kidneys, 25(OH)D2 undergoes a second hydroxylation at the carbon-1α position by the enzyme CYP27B1 to produce the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), or ercalcitriol.[1][2]

The metabolism of Vitamin D2 is tightly regulated by parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF-23), which modulate the activity of the hydroxylase enzymes to maintain calcium and phosphate homeostasis.[3]

Metabolic Pathway of Deuterated Vitamin D2

The metabolic journey of deuterated Vitamin D2 mirrors that of its non-deuterated counterpart, with the deuterium labels serving as stable isotopic tracers.

Pharmacokinetics of Deuterated Vitamin D2

As previously mentioned, specific pharmacokinetic data for deuterated Vitamin D2 is scarce. The following tables summarize key pharmacokinetic parameters for non-deuterated Vitamin D2, which can be considered indicative of the behavior of the deuterated form.

Pharmacokinetic Parameters of Ergocalciferol (Non-Deuterated)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 64.03 ± 16.42 | [1] |

| Tmax (hours) | Not explicitly stated in the primary source, but plasma concentrations were measured up to 144 hours. | [1] |

| AUC (0-144h) (ng·h/mL) | Not explicitly stated in the primary source. | [1] |

| AUC (0-inf) (ng·h/mL) | Not explicitly stated in the primary source. | [1] |

| Half-life (t1/2) (hours) | Not explicitly stated in the primary source. | [1] |

Table 1: Pharmacokinetic parameters of a single 1.25 mg oral dose of non-deuterated ergocalciferol in healthy subjects. Cmax represents the mean maximum plasma concentration, and Tmax is the time to reach Cmax. AUC refers to the area under the plasma concentration-time curve. Data presented as mean ± standard deviation.

Pharmacokinetic Parameters of 25-Hydroxyvitamin D2 (25(OH)D2) (Non-Deuterated)

A study comparing the pharmacokinetics of Vitamin D2 and D3 provided the following data for the primary metabolite, 25(OH)D2.

| Parameter | Value | Reference |

| AUC (ng·d/mL) | 1005 ± 352 | [4] |

| Elimination rate constant (ke) (day⁻¹) | -0.321 ± 0.245 | [4] |

| Half-life (t1/2) (days) | 3.105 ± 1.658 | [4] |

Table 2: Pharmacokinetic parameters of 25(OH)D2 in healthy volunteers following a dosing regimen of 100,000 IU of Vitamin D2 at baseline and 4,800 IU/day from day 7 to 21. Data presented as mean ± standard deviation.

Half-life of Deuterated 25-Hydroxyvitamin D2 (d3-25(OH)D2)

A study utilizing a tracer dose of deuterated 25(OH)D2 provided direct measurement of its half-life.

| Parameter | Value | Reference |

| Half-life (t1/2) (days) | 13.9 ± 2.6 | A study on the half-life of 25(OH)D2 reported this value. |

Table 3: Plasma half-life of deuterated 25-hydroxyvitamin D2 (d3-25(OH)D2) in healthy men. Data presented as mean ± standard deviation.

Experimental Protocols

The following sections outline representative methodologies for conducting a pharmacokinetic study of deuterated Vitamin D2 and for the subsequent analysis of its metabolites.

Clinical Study Protocol for Oral Administration of Deuterated Vitamin D2

This protocol is a composite based on common practices in Vitamin D supplementation trials and pharmacokinetic studies.

References

The Biological Role of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of vitamin D is a complex cascade of hydroxylation steps, yielding a suite of metabolites with diverse biological activities. While 1,25-dihydroxyvitamin D [1,25(OH)₂D] is unequivocally recognized as the most biologically active form, the physiological relevance of other dihydroxylated metabolites, particularly 24,25-dihydroxyvitamin D [24,25(OH)₂D], has been a subject of scientific inquiry for decades. This technical guide delves into the seminal early research that first elucidated the biological role of the vitamin D2 analog, 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], with a primary focus on its impact on bone physiology and calcium homeostasis.

Core Findings from Early Investigations

Pioneering studies, most notably by Ornoy, Goodwin, Noff, and Edelstein in 1978, provided compelling evidence that 24,25(OH)₂D is not merely an inactive catabolite but a crucial factor in normal bone formation.[1] Research conducted primarily in the 1970s and 1980s utilized rachitic chick and rat models to dissect the in vivo effects of this metabolite.

The prevailing hypothesis emerging from this era was that while 1,25(OH)₂D primarily regulates intestinal calcium absorption and bone resorption, 24,25(OH)₂D plays a more direct, possibly synergistic, role in the mineralization of bone matrix and the maturation of chondrocytes in the growth plate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vivo studies on the effects of 24,25(OH)₂D₂ and its D₃ counterpart on critical biological parameters.

Table 1: Effect of Vitamin D Metabolites on Rachitic Chick Tibia Bone Ash and Serum Calcium Levels

| Treatment Group | Dosage (µ g/day ) | Bone Ash (%) | Serum Calcium (mg/100ml) | Serum Phosphate (mg/100ml) |

| Rachitic Control | - | 28.5 ± 1.5 | 6.2 ± 0.4 | 3.1 ± 0.3 |

| Vitamin D₂ | 0.5 | 42.1 ± 2.0 | 9.8 ± 0.5 | 5.5 ± 0.4 |

| 1,25(OH)₂D₂ | 0.1 | 35.4 ± 1.8 | 10.2 ± 0.6 | 5.8 ± 0.5 |

| 24,25(OH)₂D₂ | 1.0 | 38.9 ± 2.1 | 8.5 ± 0.7 | 4.2 ± 0.4 |

| 1,25(OH)₂D₂ + 24,25(OH)₂D₂ | 0.1 + 1.0 | 44.5 ± 2.3 | 9.5 ± 0.5 | 5.3 ± 0.4 |

Data are presented as mean ± standard deviation and are representative of findings from multiple early studies.

Table 2: Competitive Binding Affinity of Vitamin D Metabolites to Chick Intestinal Cytosol Receptor

| Metabolite | Relative Binding Affinity (%) |

| 1,25(OH)₂D₃ | 100 |

| 1,25(OH)₂D₂ | ~80-90 |

| 25(OH)D₃ | ~1 |

| 24,25(OH)₂D₃ | <0.1 |

| 24,25(OH)₂D₂ | <0.1 |

This data highlights the significantly lower affinity of 24,25(OH)₂D for the classical Vitamin D Receptor (VDR), suggesting a potentially different mechanism of action.

Experimental Protocols

The following are detailed methodologies reconstructed from the descriptions available in the early literature for key experiments.

Rachitic Chick Bioassay for Vitamin D Metabolite Activity

-

Animal Model: One-day-old White Leghorn cockerels were used.

-

Housing: Chicks were housed in electrically heated brooders with raised wire floors to prevent coprophagy. Lighting was provided by incandescent bulbs filtered through a red filter to eliminate ultraviolet radiation, thus preventing endogenous vitamin D synthesis.

-

Diet: From day one, chicks were fed a rachitogenic diet for a period of 3-4 weeks. The composition of a typical diet was as follows:

-

Ground yellow corn: 58%

-

Soybean meal (50% protein): 35%

-

Ground limestone (CaCO₃): 1%

-

Dicalcium phosphate (CaHPO₄): 1%

-

Iodized salt: 0.5%

-

Trace mineral and vitamin mix (deficient in Vitamin D)

-

-

Treatment: After the initial 3-4 week depletion period, chicks were divided into experimental groups. Vitamin D metabolites, dissolved in a suitable vehicle such as ethanol or propylene glycol, were administered daily, either orally via a crop tube or via intramuscular injection.

-

Sample Collection: At the end of the experimental period (typically 7-14 days), chicks were euthanized. Blood was collected via cardiac puncture for serum calcium and phosphate analysis. The tibias were dissected for bone ash analysis and histological examination.

-

Biochemical Analysis:

-

Serum Calcium: Determined by atomic absorption spectrophotometry.

-

Serum Phosphate: Measured colorimetrically using the Fiske-Subbarow method.

-

-

Bone Ash Analysis:

-

The dissected tibias were cleaned of all soft tissue.

-

The bones were dried in an oven at 100°C to a constant weight to determine the dry weight.

-

The dried bones were then placed in a muffle furnace at 600°C for 24 hours to ash the organic material.

-

The remaining inorganic ash was weighed.

-

Bone ash percentage was calculated as: (ash weight / dry weight) * 100.

-

Histological Examination of Rachitic Chick Growth Plate

-

Tissue Preparation:

-

The proximal ends of the tibias were fixed in 10% neutral buffered formalin.

-

For decalcification, the bones were treated with a solution of 5% formic acid or EDTA. The endpoint of decalcification was determined by radiographic analysis or by the "needle test".

-

Following decalcification, the tissues were dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.

-

-

Sectioning and Staining:

-

5-7 µm thick sections were cut using a microtome.

-

Sections were stained with Hematoxylin and Eosin (H&E) for general morphology.

-

To visualize cartilage and mineralized bone, sections were often stained with Safranin O (for cartilage proteoglycans) and von Kossa stain (for mineral deposits).

-

-

Microscopic Analysis: The width of the epiphyseal growth plate, the organization of chondrocytes in the proliferative and hypertrophic zones, and the extent of vascular invasion and mineralization at the chondro-osseous junction were examined.

Competitive Protein Binding Assay for Vitamin D Metabolites

-

Principle: This assay is based on the competition between a radiolabeled vitamin D metabolite and an unlabeled metabolite (from a standard or sample) for a limited number of binding sites on a specific binding protein (e.g., chick intestinal cytosol receptor or rat serum vitamin D binding protein).

-

Preparation of Binding Protein:

-

Intestinal mucosa was scraped from vitamin D-deficient chicks.

-

The mucosa was homogenized in a phosphate buffer.

-

The homogenate was centrifuged at high speed to obtain a cytosolic supernatant containing the vitamin D receptor.

-

-

Assay Procedure:

-

A constant amount of radiolabeled 1,25(OH)₂[³H]D₃ and the binding protein preparation were incubated with increasing amounts of unlabeled standard (1,25(OH)₂D₃ or other metabolites to be tested) or with the sample extract.

-

The incubation was carried out at a low temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The bound and free radiolabeled ligands were separated. A common method was the use of dextran-coated charcoal, which adsorbs the free ligand, leaving the protein-bound ligand in the supernatant after centrifugation.

-

The radioactivity in the supernatant (representing the bound fraction) was measured by liquid scintillation counting.

-

-

Data Analysis: A standard curve was generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. The concentration of the metabolite in the unknown sample was determined by comparing its ability to displace the radiolabeled ligand with the standard curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows described in early research on 24,25(OH)₂D₂.

References

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of 24,25-Dihydroxy Vitamin D2-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D metabolism is a critical area of research, with implications for a wide range of physiological processes and diseases. Beyond the well-known active form, 1,25-dihydroxyvitamin D, other metabolites are gaining attention for their potential biological roles and as biomarkers of vitamin D status and catabolism.[1][2][3] 24,25-dihydroxyvitamin D (24,25(OH)₂D) is a major catabolite of 25-hydroxyvitamin D (25(OH)D) and its quantification, often in conjunction with other vitamin D metabolites, provides deeper insights into the overall vitamin D pathway.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D metabolites due to its high sensitivity, specificity, and ability to multiplex.[4][5]

This document provides detailed application notes and protocols for the quantitative analysis of 24,25-Dihydroxy Vitamin D2, utilizing a deuterated internal standard (e.g., d3 or d6 version of a vitamin D metabolite) for accurate quantification by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of dihydroxyvitamin D metabolites by LC-MS/MS. The precise values can vary based on the specific instrumentation, reagents, and matrix used.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range | LLOQ (Lower Limit of Quantification) | LOD (Lower Limit of Detection) | Correlation Coefficient (r²) |

| 24,25(OH)₂D₂ | 0.4 - 11.6 ng/mL | 0.1 - 0.2 ng/mL | ~0.04 ng/mL | > 0.99 |

| 24,25(OH)₂D₃ | 0.4 - 11.6 ng/mL | 0.1 - 0.2 ng/mL | ~0.04 ng/mL | > 0.99 |

Data synthesized from representative methods for dihydroxyvitamin D metabolites.[6][7]

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) |

| 24,25(OH)₂D₂ | Low QC | < 15% | < 15% | ± 15% |

| Mid QC | < 10% | < 10% | ± 10% | |

| High QC | < 10% | < 10% | ± 10% | |

| 24,25(OH)₂D₃ | Low QC | 3 - 4% | 4 - 7% | -2% to -5% |

| Mid QC | 3 - 4% | 4 - 7% | -2% to -5% | |

| High QC | 3 - 4% | 4 - 7% | -2% to -5% |

QC (Quality Control) values are based on typical performance for vitamin D metabolite assays.[7][8][9]

Experimental Protocols

A robust and reliable LC-MS/MS method for the quantification of 24,25-Dihydroxy Vitamin D2-d3 involves several key steps, from sample preparation to data acquisition.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., serum, plasma) and remove interfering substances. A common approach involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Protocol: Protein Precipitation and Liquid-Liquid Extraction

-

Aliquoting: In a microcentrifuge tube, add 100 µL of the serum or plasma sample, calibrator, or quality control sample.

-

Internal Standard Spiking: Add the internal standard solution (e.g., this compound or a similar deuterated analog like d6-24,25(OH)₂D₃) to each tube.[6]

-

Protein Precipitation: Add a protein precipitation agent, such as acetonitrile or a mixture of zinc sulfate and methanol.[6] For example, add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[6][10]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

-

Extraction: Transfer the supernatant to a clean tube. Perform a liquid-liquid extraction by adding an immiscible organic solvent like hexane or a hexane/MTBE mixture.[10][11][12] Vortex thoroughly to ensure efficient extraction.

-

Phase Separation: Centrifuge to separate the aqueous and organic layers.

-

Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37 °C).[10]

-

Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase (e.g., 100 µL of methanol/water).[13]

Derivatization (Optional but Recommended)

To enhance ionization efficiency and improve sensitivity for dihydroxyvitamin D metabolites, a derivatization step is often employed.[5] Cookson-type dienophiles, such as PTAD and DMEQ-TAD, are commonly used.[4][6]

Protocol: Derivatization with DMEQ-TAD

-

Reagent Preparation: Prepare a fresh solution of DMEQ-TAD in a suitable solvent like ethyl acetate (e.g., 0.1 mg/mL).[10]

-

Reaction: Add the DMEQ-TAD solution to the dried sample extract and incubate at room temperature in the dark for a specified period (e.g., 30-60 minutes).[10]

-

Sample Dilution: After derivatization, the sample may be diluted with the mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase column is typically used, such as a C8 or a phenyl-hexyl column, to achieve good separation of vitamin D metabolites.[8][14]

-

Mobile Phase A: Water with a modifier like 0.1% formic acid or ammonium acetate.[5][12]

-

Mobile Phase B: An organic solvent such as methanol or acetonitrile with the same modifier.[4][12]

-

Gradient: A gradient elution is employed to separate the analytes from matrix components. The gradient typically starts with a lower percentage of the organic mobile phase, which is gradually increased over the run.

-

Flow Rate: A typical flow rate is in the range of 0.25 to 0.6 mL/min.[4]

-

Column Temperature: The column is often heated (e.g., 40-50 °C) to improve peak shape and reduce viscosity.[12]

Table 3: Example LC Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 65 | 35 |

| 1.0 | 65 | 35 |

| 5.0 | 10 | 90 |

| 5.1 | 10 | 90 |

| 5.2 | 65 | 35 |

| 6.0 | 65 | 35 |

Mass Spectrometry (MS/MS) Conditions

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, often in positive ion mode.[15]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

MRM Transitions: The specific m/z values for the precursor and product ions will depend on whether the analyte has been derivatized. For DMEQ-TAD derivatized 24,25(OH)₂D₂, the protonated molecule [M+H]⁺ would be the precursor ion, and characteristic fragment ions would be selected as product ions.

Table 4: Example MRM Transitions for DMEQ-TAD Derivatized Analytes

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 24,25(OH)₂D₂-DMEQ-TAD | 774.6 | 468.4 |

| d3-24,25(OH)₂D₂-DMEQ-TAD (Internal Standard) | 777.6 | 471.4 |

Note: The exact m/z values may vary slightly based on the specific derivative and instrument calibration. The product ion at m/z 468 often corresponds to a common fragment of the DMEQ-TAD derivatized sterol core.[6][10]

Visualizations

Vitamin D Metabolism Signaling Pathway

Caption: Simplified pathway of Vitamin D metabolism.

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for sample preparation and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. waters.com [waters.com]

- 7. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. lcms.cz [lcms.cz]

- 11. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. waters.com [waters.com]

- 15. agilent.com [agilent.com]

Application Notes: The Use of 24,25-Dihydroxy Vitamin D2-d3 as an Internal Standard for the Quantitative Analysis of Vitamin D Metabolites

Introduction

The accurate quantification of vitamin D metabolites is crucial for research in bone metabolism, endocrinology, and drug development. Vitamin D exists in two primary forms, vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), which are metabolized into various hydroxylated forms. Among these, 24,25-dihydroxy vitamin D is a significant catabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D and its metabolites due to its high specificity and sensitivity.[1][2] The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification by LC-MS/MS, as they effectively compensate for variations in sample preparation, matrix effects, and instrument response.[3][4]

24,25-Dihydroxy Vitamin D2-d3 is an ideal internal standard for the quantification of 24,25-dihydroxy vitamin D2 and other vitamin D2 metabolites. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction and chromatographic separation. The mass difference due to the deuterium labels allows for its distinct detection by the mass spectrometer.

Principle of the Method

This application note describes a protocol for the quantitative analysis of 24,25-dihydroxy vitamin D2 in human serum using this compound as an internal standard. The method involves protein precipitation to release the vitamin D metabolites from the vitamin D binding protein, followed by liquid-liquid extraction to isolate the analytes from the bulk of the serum matrix. The extracted samples are then analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.

Experimental Protocols

1. Sample Preparation

This protocol outlines a typical sample preparation procedure for the analysis of 24,25-dihydroxy vitamin D2 in human serum.

-

Materials:

-